molecular formula C12H13N9O2 B10948484 N-[3-methoxy-5-(1H-tetrazol-1-yl)phenyl]-3-(1H-tetrazol-1-yl)propanamide

N-[3-methoxy-5-(1H-tetrazol-1-yl)phenyl]-3-(1H-tetrazol-1-yl)propanamide

Cat. No.: B10948484
M. Wt: 315.29 g/mol
InChI Key: WRGBRXBLAAINKK-UHFFFAOYSA-N
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Description

N-[3-METHOXY-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]-3-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANAMIDE is a synthetic organic compound characterized by the presence of two 1H-1,2,3,4-tetrazolyl groups and a methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-METHOXY-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]-3-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANAMIDE typically involves the following steps:

    Formation of the Methoxyphenyl Intermediate: The starting material, 3-methoxyphenylamine, undergoes diazotization followed by a Sandmeyer reaction to introduce the tetrazole groups.

    Coupling Reaction: The intermediate is then coupled with 3-bromopropanamide under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-METHOXY-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]-3-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The tetrazole rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in the presence of a suitable leaving group.

Major Products

    Oxidation: Formation of N-[3-HYDROXY-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]-3-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANAMIDE.

    Reduction: Formation of N-[3-METHOXY-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]-3-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPYLAMINE.

    Substitution: Formation of various substituted tetrazole derivatives.

Mechanism of Action

The mechanism of action of N-[3-METHOXY-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]-3-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANAMIDE involves:

Comparison with Similar Compounds

Similar Compounds

  • N-[3-METHOXY-5-(1H-1,2,3,4-TRIAZOL-1-YL)PHENYL]-3-(1H-1,2,3,4-TRIAZOL-1-YL)PROPANAMIDE
  • N-[3-METHOXY-5-(1H-1,2,3,4-TRIAZOL-1-YL)PHENYL]-3-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANAMIDE

Uniqueness

N-[3-METHOXY-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]-3-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANAMIDE is unique due to the presence of two tetrazole groups, which enhance its binding affinity to specific biological targets and improve its stability under physiological conditions .

Properties

Molecular Formula

C12H13N9O2

Molecular Weight

315.29 g/mol

IUPAC Name

N-[3-methoxy-5-(tetrazol-1-yl)phenyl]-3-(tetrazol-1-yl)propanamide

InChI

InChI=1S/C12H13N9O2/c1-23-11-5-9(4-10(6-11)21-8-14-17-19-21)15-12(22)2-3-20-7-13-16-18-20/h4-8H,2-3H2,1H3,(H,15,22)

InChI Key

WRGBRXBLAAINKK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)N2C=NN=N2)NC(=O)CCN3C=NN=N3

Origin of Product

United States

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